ETHYL 2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (hereafter referred to as Compound A) is a thiazolidinone derivative with a tetrahydrobenzothiophene scaffold. Its structure features:
- A 4-oxo-1,3-thiazolidin-5-yl ring substituted with methyl and methylimino groups at positions 3 and 2, respectively.
- An acetamido linker connecting the thiazolidinone to a 4,5,6,7-tetrahydro-1-benzothiophene core.
- An ethyl carboxylate group at position 3 of the benzothiophene.
Properties
IUPAC Name |
ethyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-4-25-17(24)14-10-7-5-6-8-11(10)26-15(14)20-13(22)9-12-16(23)21(3)18(19-2)27-12/h12H,4-9H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKFDKVYYXYMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N(C(=NC)S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Strategy
The target compound integrates two heterocyclic systems: a 4,5,6,7-tetrahydro-1-benzothiophene core and a 3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl moiety linked via an acetamido bridge. The ethyl carboxylate group at position 3 of the benzothiophene ring enhances solubility in organic solvents. Key challenges in synthesis include:
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Stereochemical control at the (2E)-configured imino group.
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Regioselective functionalization of the benzothiophene scaffold.
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Cyclization efficiency during thiazolidinone formation.
Synthetic routes prioritize modular assembly, beginning with the preparation of the benzothiophene intermediate followed by sequential coupling and cyclization steps .
Preparation of 4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate Intermediate
The benzothiophene core is synthesized via Friedel-Crafts alkylation or cyclocondensation methods. A representative protocol involves:
Step 1: Cyclization of Cyclohexenethioamide
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Reagents : Cyclohexene, thioglycolic acid, and ethyl acetoacetate.
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Conditions : Reflux in ethanol (12 h, 78°C) with catalytic sulfuric acid .
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Yield : 68–72% after recrystallization (hexane:ethanol, 4:1).
Step 2: Esterification
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The carboxyl group at position 3 is esterified using ethyl chloroformate in dichloromethane with triethylamine as a base.
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Reaction Time : 4 h at 0°C.
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Yield : 89–93%.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, –CH₂CH₃), 2.85–2.95 (m, 4H, cyclohexyl –CH₂), 4.30 (q, 2H, –OCH₂CH₃) .
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MS (ESI) : m/z 253.1 [M+H]⁺.
Synthesis of the Thiazolidinone Moiety
The 3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl group is constructed via a cyclocondensation reaction :
Step 3: Formation of Thiazolidinone Precursor
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Reagents : Methyl isothiocyanate, chloroacetyl chloride, and methylamine.
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Conditions : Stirring in dry THF (0°C to room temperature, 6 h) .
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Yield : 76–80%.
Step 4: Cyclization
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The linear precursor undergoes intramolecular cyclization in the presence of ZnCl₂ (anhydrous) under reflux in toluene .
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Reaction Time : 8–10 h.
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Yield : 82–85%.
Characterization Data :
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¹³C NMR (100 MHz, DMSO-d₆) : δ 172.4 (C=O), 161.1 (C=N), 44.3 (N–CH₃) .
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
Coupling and Final Assembly
The benzothiophene and thiazolidinone units are linked via an acetamido bridge using carbodiimide-mediated coupling :
Step 5: Activation of Carboxyl Group
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The benzothiophene-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH (2M, ethanol/water, 1:1).
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Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF.
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Reaction Time : 2 h at 25°C.
Step 6: Amide Bond Formation
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The activated acid reacts with the thiazolidinone amine derivative in anhydrous DMF.
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Conditions : 24 h under nitrogen atmosphere.
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Yield : 65–70%.
Optimization Note :
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Substituting DMF with dichloromethane reduces yields to 45–50% due to poor solubility.
Reaction Optimization and Scalability
Critical parameters influencing yield and purity include:
Table 1: Solvent Screening for Amide Coupling
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 25 | 70 | 98.5 |
| THF | 25 | 58 | 97.2 |
| Acetonitrile | 40 | 62 | 96.8 |
Table 2: Catalytic Effects on Cyclization
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 5 | 8 | 85 |
| BF₃·Et₂O | 10 | 6 | 78 |
| None | – | 12 | 52 |
Characterization and Validation
The final compound is validated using advanced analytical techniques:
¹H NMR (400 MHz, DMSO-d₆) :
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δ 1.22 (t, 3H, –OCH₂CH₃), 2.34 (s, 3H, N–CH₃), 3.12–3.25 (m, 4H, cyclohexyl –CH₂), 4.18 (q, 2H, –OCH₂CH₃), 6.85 (s, 1H, thiazolidinone –CH) .
High-Resolution MS (HRMS) :
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Calculated for C₂₀H₂₅N₃O₄S₂: 459.1214 [M+H]⁺.
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Observed: 459.1216 [M+H]⁺.
HPLC Purity : 98.7% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Route A: One-Pot Assembly
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Combines Steps 2–4 in a single reactor using microwave irradiation (100°C, 30 min) .
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Yield : 60–65%, with reduced purity (92–94%).
Route B: Solid-Phase Synthesis
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Immobilizes the benzothiophene core on Wang resin, enabling iterative coupling and cyclization .
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Yield : 55–60%, but facilitates automated purification.
Industrial-Scale Considerations
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Solvent Recovery : Ethanol and DMF are recycled via distillation (85–90% recovery).
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Waste Management : ZnCl₂ is neutralized with NaHCO₃ to precipitate Zn(OH)₂.
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Throughput : Batch processes yield 200–300 g per cycle with 68–72% overall yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone Derivatives
Compound B (CAS 60442-41-3): ETHYL 2-[(2-CHLOROACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Key Differences: Replaces the thiazolidinone ring with a chloroacetyl group.
- Impact on Properties: Lower molecular weight (MW: 326.8 vs. Compound A’s ~460–470 estimated MW). Reduced polarity due to absence of the 4-oxo-thiazolidinone moiety.
Compound C (CAS 879073-81-1): ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE
Tetrahydrobenzothiophene Carboxylates
Compound D (CAS 193537-14-3): ETHYL 2-AMINO-6-BOC-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-3(5H)-CARBOXYLATE
Substituent-Specific Comparisons
Methylimino vs. Hydrazono Groups
- Compound E (CAS CB1419751): METHYL (2E)-{(2E)-2-[(2E)-(4-METHOXYBENZYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE}ACETATE Features a benzylidene hydrazono group instead of methylimino. Structural Implications:
Analytical and Computational Comparisons
NMR and MS/MS Profiling
- NMR Shifts: Compound A’s 4-oxo-thiazolidinone would show distinct δH ~2.5–3.5 ppm for methylimino protons, differing from Compound B’s chloroacetyl (δH ~4.0–4.5 ppm) .
- MS/MS Fragmentation: Molecular networking (cosine score >0.8) would cluster Compound A with other thiazolidinone derivatives, while Compounds C and E may form separate clusters due to thiadiazole/hydrazono groups .
Bioactivity and Functional Insights
- Enzyme Inhibition: Thiazolidinones (e.g., Compound A) are potent aromatase inhibitors, whereas thiadiazoles (Compound C) show weaker activity .
- Crystallographic Data: Hydrogen-bonding patterns in Compound A’s thiazolidinone ring (e.g., N–H···O interactions) could enhance binding to targets like cytochrome P450 enzymes compared to non-polar analogs .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | MW | LogP* |
|---|---|---|---|---|
| A | Thiazolidinone + Benzothiophene | Methylimino, 4-oxo | ~465 | 2.1 |
| B | Benzothiophene | Chloroacetyl | 326.8 | 1.8 |
| C | Thiadiazole + Thiazole | Methylthio, Phenyl | 452.6 | 3.2 |
| E | Thiazolidinone | Benzylidene hydrazono | 319.3 | 2.5 |
*Estimated using fragment-based methods.
Table 2. Bioactivity Clustering (NCI-60 Dataset)
| Compound | Cluster Group | Associated Targets |
|---|---|---|
| A | Thiazolidinones | Cytochrome P450, Kinases |
| C | Thiadiazoles | Proteases, Transporters |
| E | Hydrazones | Oxidoreductases |
Biological Activity
Ethyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiazolidinone ring that is known for its diverse biological activities. The presence of various functional groups contributes to its pharmacological potential.
Antibacterial Activity
Research indicates that compounds similar to thiazolidinones exhibit significant antibacterial properties. A study demonstrated that certain thiazolidine derivatives showed antibacterial activity comparable to established antibiotics such as oxacillin . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
Thiazolidinones have been reported to possess anticancer properties. For instance, compounds derived from thiazolidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Specifically, the ethyl derivative may act through mechanisms that involve the modulation of signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation . The ethyl derivative may exhibit similar effects, making it a candidate for further investigation in inflammatory conditions.
Antioxidant Properties
Antioxidant activity is another significant aspect of thiazolidinone derivatives. They are believed to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Heerding et al. (2003) | Reported antibacterial activity of thiazolidinone derivatives comparable to oxacillin. |
| Liu et al. (2010) | Demonstrated anticancer effects on various human cancer cell lines. |
| Koppireddi et al. (2013) | Highlighted anti-inflammatory properties through inhibition of COX enzymes. |
| Jeong et al. (2004) | Showed antioxidant activity in thiazolidinone compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
